molecular formula C21H13Br4NaO5S B1587859 Bromocresol Blue Sodium Salt CAS No. 62625-32-5

Bromocresol Blue Sodium Salt

Cat. No. B1587859
CAS RN: 62625-32-5
M. Wt: 720 g/mol
InChI Key: PZBRPDUUWGYUTE-VSORCOHTSA-M
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Description

Bromocresol Blue Sodium Salt, also known as 3′,3″,5′,5″-Tetrabromo-m-cresolsulfonphthalein sodium salt, is a chemical compound with the molecular formula C21H13Br4NaO5S . It is commonly used as a pH indicator, changing from yellow (pH 3.8) to blue color (pH 5.4) .


Molecular Structure Analysis

The molecular weight of Bromocresol Blue Sodium Salt is 720.00 g/mol . The Hill Formula for this compound is C21H13Br4NaO5S .


Chemical Reactions Analysis

In aqueous solution, Bromocresol Blue Sodium Salt will ionize to give the monoanionic form (yellow), which further deprotonates at higher pH to give the dianionic form (blue), stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 .


Physical And Chemical Properties Analysis

Bromocresol Blue Sodium Salt is a crystalline compound . It is highly ionizable in water . The compound exhibits a transition range from pH 3.8 (yellow) to pH 5.4 (blue) .

Scientific Research Applications

Sulphate Determination in Soils

Bromocresol Blue Sodium Salt is utilized in the agricultural sector, particularly in determining sulphate content in soils. Classical methods are not generally suitable for this purpose, but Bromocresol Blue Sodium Salt, when used with other chemicals, enhances the sensitivity and ease of detection for sulphate determination. This method is simple, rapid, and free from serious interference, making it an essential tool for agricultural research and soil analysis (Little, 1953).

Wastewater Treatment

In environmental science, Bromocresol Blue Sodium Salt is part of a family of triarylmethane dyes used in the adsorption process for wastewater treatment. This process is crucial for removing hazardous dyes from water, thereby protecting aquatic ecosystems. The use of Bromocresol Blue Sodium Salt in this context underscores its significant role in maintaining environmental health and safety (Dada et al., 2020).

Chromovitrectomy in Ophthalmology

Bromocresol Blue Sodium Salt is also used in the medical field, specifically in ophthalmology. It serves as a vital dye during vitreoretinal surgery, known as chromovitrectomy. This application is crucial for enhancing the visualization of intraocular structures during surgery, aiding in the treatment of various eye conditions. The use of Bromocresol Blue Sodium Salt in this domain highlights its importance in advancing medical procedures and patient care (Rodrigues et al., 2007).

Safety And Hazards

Bromocresol Blue Sodium Salt may cause slight irritation if inhaled, or upon contact with skin or eyes . It is advised to avoid dust formation, ingestion, and inhalation. Personal protective equipment and adequate ventilation are recommended when handling this compound .

Future Directions

Bromocresol Blue Sodium Salt has potential applications in various fields. For instance, it has been used in a green-adapted spectrophotometric method for the determination of fostemsavir, a drug used to treat multidrug-resistant HIV-1 infection . The method involved the extraction of fostemsavir with Bromocresol Blue Sodium Salt to form a yellow ion-pair complex . This highlights the potential of Bromocresol Blue Sodium Salt in the development of sustainable processes in chemical research .

properties

IUPAC Name

sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBRPDUUWGYUTE-VSORCOHTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br4NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromocresol Blue Sodium Salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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